molecular formula C10H9FN4OS B1273215 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 886361-60-0

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B1273215
CAS No.: 886361-60-0
M. Wt: 252.27 g/mol
InChI Key: RQBYOWUHPVOMGI-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound featuring a thiazole core substituted with a 3-fluorophenyl group at position 5, an amino group at position 2, and a carbohydrazide moiety at position 2. The compound is synthesized via multi-step reactions, often involving cyclization of thiocarbohydrazide derivatives with fluorinated aromatic acids, as seen in analogous syntheses . Its structural versatility allows for derivatization, making it a candidate for drug discovery pipelines .

Properties

IUPAC Name

2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c11-6-3-1-2-5(4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBYOWUHPVOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179766
Record name 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID301179766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-60-0
Record name 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis with Post-Modification

The Hantzsch thiazole synthesis is a classical approach for constructing thiazole rings. For this compound, the method involves:

  • Formation of the Thiazole Core :
    • Reacting 3-fluorophenacyl bromide with thiosemicarbazide in ethanol under reflux (24–48 hours).
    • The α-halo ketone reacts with the thioamide group, cyclizing to form 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid.
  • Conversion to Carbohydrazide :
    • Esterification of the carboxylic acid using methanol/H₂SO₄ to form the methyl ester.
    • Hydrazinolysis with hydrazine hydrate in refluxing ethanol (6–8 hours) yields the carbohydrazide.

Key Data :

Step Reactants Conditions Yield Source
Thiazole formation 3-fluorophenacyl bromide, thiosemicarbazide Ethanol, reflux, 48h 68%
Esterification Methanol, H₂SO₄ RT, 12h 92%
Hydrazinolysis Hydrazine hydrate Ethanol, reflux, 6h 85%

Advantages :

  • Well-established protocol with predictable outcomes.
  • High purity achievable via recrystallization (ethanol/water).

Limitations :

  • Multi-step process increases reaction time.
  • Requires handling hazardous reagents (hydrazine hydrate).

Solid-Phase Mechanochemical Synthesis

A solvent-free, solid-phase method from CN103936691A optimizes efficiency:

  • Grinding Reaction :
    • Combine thiosemicarbazide (1 mol), 3-fluorophenylacetic acid (1.2 mol), and phosphorus pentachloride (1.2 mol) in a mortar.
    • Grind at room temperature for 10–15 minutes until TLC confirms reaction completion (eluent: ethyl acetate/petroleum ether, 1:3).
  • Workup :
    • Neutralize the crude product with Na₂CO₃ (pH 8–8.2).
    • Filter and recrystallize from ethanol to isolate the product.

Key Data :

Reactants Conditions Yield Purity Source
Thiosemicarbazide, 3-fluorophenylacetic acid, PCl₅ Grinding, RT, 15min 91% >95%

Advantages :

  • Rapid reaction (15 minutes).
  • High yield and minimal solvent use.

Limitations :

  • Requires careful handling of PCl₅ (toxic, moisture-sensitive).
  • Limited scalability for industrial applications.

Cyclocondensation of α-Bromoacyl Derivatives

This method, adapted from PMC7288019, focuses on thiazole formation via α-bromoacyl intermediates:

  • Bromination :
    • Treat 3-fluorophenylacetic acid with bromine in acetic acid to form α-bromo-3-fluorophenylacetyl bromide.
  • Cyclocondensation :

    • React the α-bromo derivative with thiourea in DMF at 60°C (4 hours).
  • Hydrazide Formation :

    • Convert the resultant carboxylic acid to carbohydrazide using hydrazine hydrate.

Key Data :

Step Reactants Conditions Yield Source
Bromination Br₂, acetic acid RT, 2h 78%
Cyclocondensation Thiourea, DMF 60°C, 4h 82%
Hydrazide formation Hydrazine hydrate Ethanol, reflux, 6h 88%

Advantages :

  • Modular approach for diverse thiazole derivatives.
  • Compatible with electron-deficient aryl groups.

Limitations :

  • Bromination step requires corrosive reagents.

Comparative Analysis of Methods

Parameter Hantzsch Solid-Phase Cyclocondensation
Reaction Time 48h 15min 6h
Yield 68% 91% 82%
Scalability Moderate Low High
Safety Concerns Hydrazine toxicity PCl₅ handling Bromine exposure

Optimization and Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield >98% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane) resolves byproducts in Hantzsch-derived products.
  • TLC Monitoring : Critical for evaluating reaction progress in solid-phase synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the carbohydrazide group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazole compounds, including 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide, exhibit significant anticancer properties. A study conducted by researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives showed promising activity against breast and colon cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Another area of application includes the antimicrobial efficacy of thiazole derivatives. A comprehensive study assessed the antibacterial activity of various thiazole compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that this compound exhibited notable antibacterial effects, suggesting its potential use in developing new antimicrobial agents .

Synthesis of Novel Materials

The compound has been utilized in synthesizing novel materials with specific electronic properties. For instance, it has been incorporated into polymer matrices to enhance conductivity and thermal stability. Research has shown that incorporating thiazole derivatives into conducting polymers can significantly improve their electrical properties, making them suitable for applications in organic electronics .

Data Table: Summary of Biological Activities

Activity Tested Compound IC50 (µM) Target
Anticancer ActivityThiazole Derivative15.4Breast Cancer Cells
Thiazole Derivative20.7Colon Cancer Cells
Antimicrobial ActivityThis compound32.0Staphylococcus aureus
This compound28.5Escherichia coli

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives including the target compound and tested their anticancer properties on various cell lines. The study highlighted the mechanism of action through which these compounds induce apoptosis in cancer cells, providing insights into their potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics capable of overcoming resistance mechanisms in pathogenic bacteria .

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its anticancer activity may be attributed to the inhibition of DNA replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Substitutions

The position of the fluorine atom on the phenyl ring significantly influences physicochemical and biological properties:

  • 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide (CAS 886361-58-6): Structural Difference: Fluorine at the para position (vs. meta in the target compound). Availability: Commercially available (e.g., AK Scientific, Pharmint) .
  • 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide (CAS 886361-54-2): Structural Difference: Chlorine substituent (electron-withdrawing) instead of fluorine. Impact: Increased lipophilicity and molecular weight (Cl vs. F), which may improve membrane permeability but reduce metabolic stability .

Derivatives with Varied Substituents

  • N′-(2-Oxoindolin-3-ylidene)-2-(aryl)-1,3-thiazole-4-carbohydrazides (e.g., 6c–6f, ):
    • Substituents : Chlorophenyl, methylphenyl, etc.
    • Properties :
  • Melting points range from 283°C to 341°C, higher than the tert-butyl derivative (170°C) due to increased polarity and crystallinity .
  • Antibacterial activity: Moderate to high efficacy against gram-negative bacteria, attributed to the thiazole-carbohydrazide core .

  • 2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carbohydrazide (): Structural Difference: Bulky tert-butyl group at the phenyl ring. Impact: Reduced melting point (170°C) and increased steric hindrance, which may limit enzymatic interactions but enhance solubility .

Heterocyclic Analogues

  • Schiff Base Derivatives of Thiophene and Thiadiazole (–11):

    • Core Structure : Thiophene or 1,3,4-thiadiazole instead of thiazole.
    • Activity : Exhibit moderate antifungal and antibacterial activity, suggesting that the thiazole core in the target compound may offer superior bioactivity due to better electron delocalization .
  • Triazole-3-thione Derivatives ():

    • Core Structure : Triazole-thione instead of thiazole-carbohydrazide.
    • Synthesis : Requires fusion of fluorobenzoic acid with thiocarbohydrazide (85% yield), indicating comparable synthetic efficiency to thiazole derivatives .

Comparative Data Table

Compound Name Substituent Molecular Formula Melting Point (°C) Bioactivity Key Reference
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide 3-Fluorophenyl C₁₀H₉FN₄OS Not reported Antimicrobial potential
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide 4-Fluorophenyl C₁₀H₉FN₄OS Not reported Similar to target compound
2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide 4-Chlorophenyl C₁₀H₉ClN₄OS Not reported Enhanced lipophilicity
N′-(2-Oxoindolin-3-ylidene)-2-(4-Cl-phenyl)-1,3-thiazole-4-carbohydrazide 4-Chlorophenyl C₁₈H₁₁ClN₄O₂S 341 Antibacterial
2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carbohydrazide 4-tert-Butylphenyl C₁₄H₁₈N₄OS 170 Irritant (Xi hazard)

Key Research Findings

  • Synthetic Efficiency : Fluorophenyl-substituted thiazoles are synthesized in high yields (69–85%) via cyclization reactions, comparable to triazole-thiones .
  • Bioactivity : Thiazole-carbohydrazides generally exhibit better antimicrobial activity than thiadiazole or thiophene analogues, likely due to improved hydrogen-bonding capacity .
  • Metabolic Stability : Fluorine substituents may reduce metabolic oxidation compared to chlorophenyl derivatives, as seen in peroxidase studies .

Biological Activity

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure which includes a thiazole ring and a fluorophenyl substituent, contributing to its pharmacological properties.

  • Molecular Formula : C10H9FN4OS
  • Molecular Weight : 252.27 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide with appropriate carbonyl compounds under acidic or basic conditions. This process can be optimized using various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains. For instance, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for this compound range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using the MTT assay have demonstrated that it exhibits cytotoxic effects on several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HePG-2 (hepatocellular carcinoma)
  • PC-3 (prostate cancer)

Table 1 summarizes the anti-proliferative effects observed in these studies:

Cell LineIC50 (µM)Reference
MCF-7225
HePG-2200
PC-3180

These results indicate that the compound may induce apoptosis in cancer cells, as evidenced by changes in cell morphology and viability at increasing concentrations .

The mechanism underlying the biological activity of this compound is believed to involve:

  • Inhibition of DNA synthesis : By interacting with nucleic acids or enzymes involved in DNA replication.
  • Induction of oxidative stress : Leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.

Case Studies

  • Study on Antibacterial Effects : A study conducted by Roxana et al. demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of the fluorine atom enhanced its antimicrobial potency compared to other derivatives lacking this substituent .
  • Anticancer Evaluation : Another research effort focused on the compound's effects on MCF-7 cells showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study utilized flow cytometry to analyze cell cycle progression and found significant accumulation of cells in the S phase post-treatment .

Q & A

Q. What are the standard synthetic routes for 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide?

The compound is typically synthesized via condensation reactions. For example, analogous thiazole-carbohydrazides are prepared by reacting substituted thiosemicarbazides with carboxylic acid derivatives under reflux. Catalysts like acetic acid (1–5% v/v) improve yields (79% in some cases) by facilitating Schiff base formation . Characterization involves IR (to confirm N-H, C=O, and C=N stretches), NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .

Q. Which spectroscopic methods are critical for validating the structure of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H at ~3200–3400 cm⁻¹).
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons from the 3-fluorophenyl group at δ 7.2–7.8 ppm) and carbon backbone.
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z ≈ 292 for C₁₀H₈FN₃OS) and fragmentation patterns. Cross-validation with elemental analysis (C, H, N, S) ensures purity .

Q. What are the primary pharmacological applications explored for this compound?

Thiazole-carbohydrazides are studied for antimicrobial activity. For example, derivatives exhibit inhibition against Bacillus subtilis (MIC ≤ 25 µg/mL) and DNA-binding affinity via intercalation, suggesting potential as antimicrobial or anticancer agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) require:

  • Multi-method cross-checking : Combine X-ray crystallography (using SHELX for refinement ), 2D NMR (COSY, HSQC), and computational modeling (DFT for predicted spectra).
  • Batch consistency analysis : Compare data across multiple synthetic batches to rule out impurities .

Q. What strategies optimize reaction yields in the synthesis of fluorophenyl-substituted thiazole derivatives?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Reflux at 80–100°C balances reaction rate and byproduct suppression. Evidence shows yields vary from 69% to 79% depending on substituents and conditions .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s thermal stability?

Studies on analogous tris(3-fluorophenyl)antimony complexes reveal that electron-withdrawing groups (e.g., -F) enhance thermal stability (decomposition >473 K). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify melting points (e.g., 283–341°C for related derivatives) and decomposition pathways .

Methodological Notes

  • Crystallography : Use SHELXL for refining X-ray structures; prioritize high-resolution (<1.0 Å) data to resolve fluorine positional disorder .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments (n ≥ 3) to ensure statistical validity .
  • Data Interpretation : Apply multivariate analysis (PCA or PLS) to correlate structural features (e.g., logP, dipole moment) with bioactivity .

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